molecular formula C12H13NO2S2 B4974329 N-(1-phenylethyl)thiophene-2-sulfonamide

N-(1-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B4974329
M. Wt: 267.4 g/mol
InChI Key: CYMOZMDLRXEQTP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring sulfonylated at the 2-position and substituted with a 1-phenylethylamine group. This compound’s structure combines the electron-rich thiophene moiety with a chiral phenylethyl group, which may influence its stereoelectronic properties and biological interactions.

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10(11-6-3-2-4-7-11)13-17(14,15)12-8-5-9-16-12/h2-10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMOZMDLRXEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-phenylethyl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Thiophene-2-sulfonamide Derivatives

  • N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j) : Features a benzoylbenzyl and phenylethynyl substituent, differing in steric bulk and π-conjugation compared to the phenylethyl group in the target compound. Its melting point (95–96°C) suggests moderate thermal stability, a property likely influenced by substituent rigidity .
  • N-(2-nitrophenyl)thiophene-2-carboxamide: Though a carboxamide analog, its nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic rings.

Chiral Sulfonamides

  • Ferroelectric Radicals (S-/R-H and S-/R-F) : These naphthalenediimide derivatives incorporate chiral 1-phenylethyl groups similar to the target compound. Their ferroelectric properties arise from stereochemical control, suggesting that the phenylethyl group in the target may also influence supramolecular packing or chirality-dependent activity .

Physical and Chemical Properties

Melting Points and Solubility

  • N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide : MP = 95–96°C .
  • N-(2-nitrophenyl)thiophene-2-carboxamide : MP = 397 K (124°C), higher due to nitro group polarity and planar crystal packing .
  • N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide: Likely lower solubility in nonpolar solvents due to hydroxyl and methyl groups (CAS 23509-60-6) .

Crystallography and Supramolecular Interactions

  • N-(2-nitrophenyl)thiophene-2-carboxamide : Exhibits weak C–H···O/S interactions and S(6) ring motifs in crystal packing, driven by nitro and sulfonamide groups. Such interactions may enhance stability in solid-state formulations .
  • Ferrocene-Containing Sulfonamides : Higher structural complexity (e.g., bicyclo[2.2.1]heptane systems) introduces steric constraints absent in simpler analogs like the target compound .

Pharmacological Potential

  • Antimicrobial Activity : Carboxamide analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show antibacterial and antifungal properties, suggesting sulfonamide derivatives may share similar bioactivity .
  • Thiazinone Sulfonamides: highlights sulfonamide-containing thiazinones as emerging drug candidates, underscoring the pharmacophore’s versatility .

Regulatory Considerations

  • Toxicity and Handling : Thiophenium salts with sulfonamide groups () require stringent workplace protections (e.g., ventilation, sealed containers) due to acute toxicity and sensitization risks. Similar precautions may apply to the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents MP (°C) Synthesis Method Bioactivity/Applications Reference
N-(1-phenylethyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide 1-Phenylethyl Not specified Potential antimicrobial
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl 124 Reflux in acetonitrile Antibacterial, antifungal
N-(2-benzoylbenzyl)-thiophene-2-sulfonamide Thiophene-2-sulfonamide Benzoylbenzyl, phenylethynyl 95–96 Not specified
Ferroelectric S-/R-H Compounds Naphthalenediimide Chiral 1-phenylethyl, piperidinyl Radical synthesis Ferroelectric materials
Thiazinone Sulfonamides Thiazinone Varied aliphatic/aromatic amines One-pot with CSI Pharmaceutical development

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